molecular formula C17H18ClNO3 B4402059 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)propanamide

Cat. No. B4402059
M. Wt: 319.8 g/mol
InChI Key: NWJOPCVTTKVFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)propanamide, also known as CR8, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in cancer research. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a key role in cell division and proliferation. In

Mechanism of Action

2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)propanamide functions as a competitive inhibitor of CDKs, binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of target proteins involved in cell division and proliferation, leading to cell cycle arrest and apoptosis. CDK9 inhibition also leads to the downregulation of anti-apoptotic proteins, further enhancing the pro-apoptotic effects of this compound.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the replication of human immunodeficiency virus (HIV) by targeting CDK9, which is required for viral transcription. It has also been shown to inhibit the growth of malaria parasites, suggesting potential applications in the treatment of this disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)propanamide is its selectivity for CDKs 1, 2, and 9, which are overexpressed in many types of cancer. This makes it a potentially useful tool for studying the role of these enzymes in cancer cell proliferation and survival. However, one limitation of this compound is its relatively low potency compared to other CDK inhibitors, such as flavopiridol and roscovitine. This may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)propanamide. One area of interest is the development of more potent analogs of the compound, which could improve its efficacy in cancer treatment. Another area of interest is the identification of biomarkers that could predict response to this compound treatment, which could help to guide patient selection. Finally, further studies are needed to better understand the mechanisms of action of this compound and its potential applications in other diseases, such as HIV and malaria.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential applications in cancer research. CDKs are overexpressed in many types of cancer, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has been shown to selectively inhibit CDKs 1, 2, and 9, and has demonstrated anti-tumor activity in several preclinical studies. It has also been shown to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine and cisplatin.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-11-9-15(7-8-16(11)18)22-12(2)17(20)19-13-5-4-6-14(10-13)21-3/h4-10,12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJOPCVTTKVFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC(=CC=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-chloro-3-methylphenoxy)-N-(3-methoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.